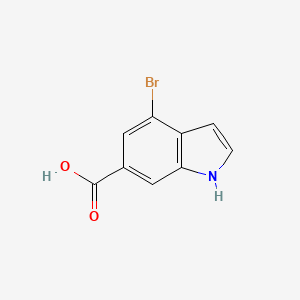

4-Bromo-1H-indole-6-carboxylic acid

説明

General Context and Significance of Indole (B1671886) Scaffolds in Medicinal and Materials Chemistry

The indole scaffold, characterized by a fused benzene (B151609) and pyrrole (B145914) ring system, is a privileged structure in the realm of chemical sciences. Its unique electronic properties and the ability of the nitrogen atom to participate in hydrogen bonding make it a crucial pharmacophore in medicinal chemistry. A vast number of natural and synthetic indole-containing compounds exhibit a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. nih.govnih.govresearchgate.netnih.gov Several clinically approved drugs feature the indole core, underscoring its therapeutic significance. nih.gov

Beyond its role in medicine, the indole scaffold has garnered attention in materials science. The delocalized π-electron system of the indole ring allows for the formation of conductive polymers. Polyindoles and their derivatives are being explored for applications in electrochromic devices, sensors, and as catalysts. mdpi.com Specifically, polymers derived from indole carboxylic acids, such as poly(indole-6-carboxylic acid), have been investigated for their potential in creating functional materials for electrocatalysis and corrosion protection. electrochemsci.orgresearchgate.netresearchgate.net The carboxylic acid group provides a handle for further functionalization and can influence the material's properties, such as adhesion and solubility. researchgate.net

Specific Importance of Substituted Indole Carboxylic Acid Derivatives

The strategic placement of substituents on the indole ring allows for the fine-tuning of a molecule's physicochemical and biological properties. Halogenation, in particular the introduction of a bromine atom, can significantly enhance the therapeutic potential of a compound by increasing its lipophilicity and metabolic stability. The carboxylic acid group, on the other hand, can act as a key interaction point with biological targets and improve a compound's pharmacokinetic profile.

Bromo-substituted indole carboxylic acids are recognized as versatile building blocks in the synthesis of complex bioactive molecules. chemimpex.com For instance, derivatives of 5-bromoindole-2-carboxylic acid have been synthesized and investigated as inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. researchgate.netnih.gov Similarly, various indole-6-carboxylic acid derivatives have been developed as multi-target antiproliferative agents, targeting both EGFR and vascular endothelial growth factor receptor (VEGFR). nih.gov The specific substitution pattern of a bromine atom at the 4-position and a carboxylic acid at the 6-position, as seen in 4-Bromo-1H-indole-6-carboxylic acid, provides a unique scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and inflammation.

Overview of Research Trajectories for this compound

Current research on this compound primarily focuses on its role as a key intermediate in the synthesis of more complex and potent molecules. Its bifunctional nature, possessing both a reactive bromine atom and a versatile carboxylic acid group, makes it an attractive starting material for medicinal chemists.

A significant research trajectory for this compound lies in the development of inhibitors for poly(ADP-ribose) polymerase (PARP). PARP is a family of enzymes crucial for DNA repair, and its inhibition is a promising strategy for cancer treatment, especially in tumors with deficiencies in other DNA repair pathways like BRCA1/2 mutations. The carboxamide derivative of this compound has been identified as a core component in a series of potent PARP inhibitors. This highlights the importance of the this compound scaffold in generating targeted cancer therapeutics.

Furthermore, this compound serves as a versatile building block for creating a diverse range of indole derivatives with potential anti-inflammatory and antitumor properties. Its utility extends to coordination chemistry, where it can act as a ligand to form metal complexes with unique catalytic or material properties. The ongoing exploration of this compound and its derivatives is expected to yield novel candidates for drug discovery and materials science applications.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 374633-27-9 |

| Molecular Formula | C₉H₆BrNO₂ |

| Molecular Weight | 240.05 g/mol |

| Boiling Point | 464.9°C at 760 mmHg |

| Density | 1.838 g/cm³ |

| Flash Point | 235°C |

| pKa | 4.05±0.30 (Predicted) |

Structure

3D Structure

特性

IUPAC Name |

4-bromo-1H-indole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c10-7-3-5(9(12)13)4-8-6(7)1-2-11-8/h1-4,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAEJTFXNRYRHNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CC(=C2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646435 | |

| Record name | 4-Bromo-1H-indole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374633-27-9 | |

| Record name | 4-Bromo-1H-indole-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=374633-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1H-indole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Routes and Methodological Advancements for 4 Bromo 1h Indole 6 Carboxylic Acid

Strategies for Regioselective Bromination of Indole (B1671886) Systems

The selective introduction of a bromine atom at the C4 position of the indole nucleus is a crucial step in the synthesis of 4-bromo-1H-indole-6-carboxylic acid. Due to the inherent reactivity of the indole ring, with the C3 position being the most nucleophilic, direct bromination often leads to a mixture of products. bhu.ac.in Therefore, various strategies have been developed to achieve regioselectivity.

Directing Group Strategies: A powerful approach to control the site of bromination is the use of directing groups. These groups are temporarily installed on the indole, typically at the N1 or C3 position, to steer the electrophilic bromine to the desired C4 position. For instance, a transient directing group strategy using anthranilic acids has been successfully employed for the direct C4-H halogenation of indoles. acs.orgscite.ai This method utilizes inexpensive N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS), as the halogen source under mild, palladium-catalyzed conditions. acs.orgscite.ai The directing group forms a transient chelate with the palladium catalyst, positioning it in proximity to the C4-H bond for selective activation and subsequent bromination. A variety of protecting groups on the indole nitrogen and substituents on the indole ring are tolerated in this process. acs.org

Blocking of Reactive Positions: An alternative strategy involves blocking the more reactive positions of the indole ring, namely C2 and C3, to force bromination to occur at other sites. For example, if the C3 position is occupied by a substituent, electrophilic substitution is directed to the C2 position. bhu.ac.in If both C2 and C3 are blocked, the electrophile will attack the benzene (B151609) portion of the molecule, with a preference for the C6 position. bhu.ac.in To achieve C4-bromination, a combination of protecting groups and carefully chosen reaction conditions is often necessary.

Enzymatic Bromination: Vanadium bromoperoxidase (V-BrPO) has been investigated for the bromination of indoles. escholarship.org This enzymatic approach typically results in the bromination of the pyrrole (B145914) ring, specifically at the C3 position. escholarship.org While this method has not been directly applied for C4-bromination, it highlights the potential of biocatalysis in indole functionalization, though achieving the desired regioselectivity at the C4 position remains a challenge.

| Strategy | Reagents/Catalysts | Key Features |

| Transient Directing Group | Anthranilic acids, N-bromosuccinimide (NBS), Palladium catalyst | High regioselectivity for C4-H bromination. acs.orgscite.ai |

| Blocking of Reactive Positions | Substituents at C2 and C3 | Forces bromination to less reactive positions. bhu.ac.in |

| Enzymatic Bromination | Vanadium bromoperoxidase (V-BrPO) | Primarily targets the C3 position of the indole ring. escholarship.org |

Carboxylic Acid Functionalization at the Indole C6 Position

The introduction of a carboxylic acid group at the C6 position of the indole ring is another key synthetic transformation. This can be achieved through various methods, often starting from a pre-functionalized indole precursor.

Hydrolysis of Ester or Nitrile Precursors: A common and straightforward method for installing a carboxylic acid group is the hydrolysis of a corresponding ester or nitrile. For instance, indole-6-carboxylic acid can be synthesized from methyl indole-6-carboxylate by treatment with a strong base like lithium hydroxide, followed by acidification. prepchem.com This approach is efficient and generally provides high yields. prepchem.com

Oxidation of an Alkyl or Aldehyde Group: If an indole derivative with an alkyl or aldehyde group at the C6 position is available, this group can be oxidized to a carboxylic acid. Various oxidizing agents can be employed for this transformation, with the choice depending on the other functional groups present in the molecule to avoid unwanted side reactions.

Carboxylation with Carbon Dioxide: Direct carboxylation of the indole ring with carbon dioxide is a more atom-economical approach. researchgate.net Research has shown that unprotected indoles can be carboxylated using carbon dioxide in the presence of a strong base like lithium tert-butoxide. researchgate.net This method, however, often leads to carboxylation at the more reactive C3 position. Achieving selective C6 carboxylation via this route typically requires specific directing groups or pre-functionalized substrates.

Brønsted Acid-Catalyzed Functionalization: Recent developments have shown that Brønsted acids can catalyze the C6 functionalization of 2,3-disubstituted indoles. rsc.orgnih.govfrontiersin.org While not a direct carboxylation method, this strategy allows for the introduction of various functional groups at the C6 position, which could potentially be converted to a carboxylic acid in subsequent steps. researchgate.net These reactions often proceed with good yields and excellent regioselectivity under mild conditions. nih.govfrontiersin.org

| Method | Starting Material | Reagents | Key Features |

| Hydrolysis | Methyl indole-6-carboxylate | Lithium hydroxide, Hydrochloric acid | High yield and straightforward procedure. prepchem.com |

| Direct Carboxylation | Unprotected Indole | Carbon dioxide, Lithium tert-butoxide | Atom-economical but may lack regioselectivity for C6. researchgate.net |

| Brønsted Acid-Catalysis | 2,3-Disubstituted Indole | Brønsted acid, Electrophile | Enables introduction of various functional groups at C6. rsc.orgnih.govfrontiersin.org |

Multi-step Synthetic Sequences from Precursor Compounds

One common strategy involves starting with an indole derivative that already possesses a functional group at the C6 position, which can later be converted to a carboxylic acid. For example, a synthesis could begin with 6-bromoindole (B116670). nih.gov The nitrogen of 6-bromoindole can be alkylated, for instance, with a bromoacetic ester, followed by hydrolysis to yield a (6-bromo-1H-indol-1-yl)acetic acid derivative. nih.gov However, to obtain the target molecule, the bromine and carboxylic acid need to be on the indole ring itself.

A more direct route might start with an indole-6-carboxylic acid precursor, such as methyl indole-6-carboxylate. prepchem.com This precursor would then be subjected to a regioselective bromination at the C4 position, as described in section 2.1. The final step would be the hydrolysis of the ester to the carboxylic acid. The challenge in this approach lies in achieving the selective C4-bromination without affecting the ester group or other parts of the molecule.

Another approach involves the synthesis of the 4-bromoindole (B15604) core first, followed by the introduction of the carboxylic acid group at the C6 position. researchgate.net For example, 4-bromoindole can be synthesized from precursors like 4-bromo-1-[(trifluoromethyl)sulfonyl]-1H-indole or methyl 4-bromo-1H-indole-3-carboxylate. researchgate.net Subsequent functionalization at the C6 position would then be required.

Palladium-Catalyzed Cross-Coupling Reactions in this compound Synthesis and Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis and play a significant role in both the synthesis and further functionalization of the this compound scaffold. nih.gov

Synthesis: While not the primary method for the direct synthesis of the parent compound, palladium-catalyzed reactions can be employed to construct the indole core itself or to introduce the necessary functionalities. For example, intramolecular cross-coupling reactions of appropriately substituted precursors can lead to the formation of the indole ring system. acs.org

Derivatization: The bromine atom at the C4 position of this compound is an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the synthesis of a diverse range of derivatives. nih.gov

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 4-bromoindole derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. nih.gov This allows for the introduction of a wide array of aryl, heteroaryl, or vinyl groups at the C4 position.

Heck Reaction: The Heck reaction couples the 4-bromoindole with an alkene to form a new carbon-carbon bond, leading to the introduction of a substituted alkene at the C4 position. wikipedia.orgorganic-chemistry.orgnih.gov

Stille Coupling: This reaction utilizes organotin reagents as coupling partners with the 4-bromoindole derivative, catalyzed by palladium. rsc.org

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling the 4-bromoindole with an amine in the presence of a palladium catalyst.

These cross-coupling reactions provide a versatile platform for the late-stage functionalization of the this compound scaffold, which is crucial for creating libraries of compounds for various research applications. nih.gov

| Reaction | Coupling Partner | Product |

| Suzuki-Miyaura Coupling | Boronic acid/ester | 4-Aryl/heteroaryl/vinyl-1H-indole-6-carboxylic acid |

| Heck Reaction | Alkene | 4-Alkenyl-1H-indole-6-carboxylic acid |

| Stille Coupling | Organotin reagent | 4-Substituted-1H-indole-6-carboxylic acid |

| Buchwald-Hartwig Amination | Amine | 4-Amino-1H-indole-6-carboxylic acid |

Derivatization Strategies and Analogue Synthesis Based on the this compound Scaffold

The this compound scaffold serves as a versatile building block for the synthesis of a wide range of analogues with potential applications in medicinal chemistry and materials science. myskinrecipes.com Derivatization can be achieved by modifying the carboxylic acid group, the indole nitrogen, or by further functionalizing the indole ring.

Modification of the Carboxylic Acid Group: The carboxylic acid at the C6 position can be readily converted into other functional groups.

Esterification: Reaction with an alcohol under acidic conditions or using coupling agents will yield the corresponding ester.

Amide Formation: Coupling with an amine using standard peptide coupling reagents (e.g., EDC, DCC) produces amides. This is a common strategy to introduce diversity and modulate the biological activity of the molecule.

Reduction: The carboxylic acid can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Modification of the Indole Nitrogen: The N-H of the indole can be substituted to introduce various groups.

Alkylation: Reaction with an alkyl halide in the presence of a base leads to N-alkylated derivatives. nih.gov

Arylation: Palladium- or copper-catalyzed N-arylation can be used to introduce aryl or heteroaryl groups.

Acylation: Reaction with an acyl chloride or anhydride (B1165640) introduces an acyl group on the nitrogen.

Further Functionalization of the Indole Ring: In addition to the palladium-catalyzed cross-coupling reactions at the C4 position, other positions on the indole ring can be functionalized. For example, electrophilic substitution reactions can occur at the C2, C3, C5, or C7 positions, depending on the existing substituents and reaction conditions.

The combination of these derivatization strategies allows for the creation of extensive libraries of compounds based on the this compound core structure, facilitating structure-activity relationship (SAR) studies and the discovery of new molecules with desired properties. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 4-Bromo-1H-indole-6-carboxylic acid, both ¹H and ¹³C NMR provide critical data for structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the chemical environment and connectivity of hydrogen atoms in the molecule. The signals for the aromatic protons on the indole (B1671886) ring are typically observed in the downfield region (δ 7.0-8.5 ppm). The specific chemical shifts and coupling patterns allow for the assignment of each proton. For instance, the protons at positions 5 and 7 of the indole ring and the proton at position 2 would exhibit distinct signals. The broad singlet for the N-H proton of the indole ring is also a characteristic feature, often appearing at a high chemical shift. The carboxylic acid proton (–COOH) is also expected to present as a broad singlet at a very downfield position, typically above 10 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton. The carbonyl carbon of the carboxylic acid group is highly deshielded and appears at the downfield end of the spectrum (typically δ 160-180 ppm). libretexts.org The aromatic carbons of the indole ring resonate in the range of approximately δ 100-140 ppm. The carbon atom attached to the bromine (C4) would show a chemical shift influenced by the halogen's electronegativity.

A representative, though not identical, compound, methyl 2-(6-bromo-1H-indol-1-yl)acetate, shows ¹³C NMR signals for the indole ring carbons at δ 137.34, 129.12, 127.52, 123.28, 122.37, 115.78, 112.08, and 102.84 ppm. nih.gov While the substitution pattern is different, this illustrates the typical chemical shift range for indole carbons.

Interactive Data Table: Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Proton | ~11.0-13.0 | br s | - | COOH |

| Proton | ~8.0-8.5 | br s | - | N-H |

| Proton | ~7.0-8.0 | m | - | Aromatic-H |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||

| Carbon | ~165-175 | C=O (Carboxylic Acid) | ||

| Carbon | ~110-140 | Aromatic-C | ||

| Carbon | ~100-115 | C-Br |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of a compound. For this compound (C₉H₆BrNO₂), the exact molecular weight is 240.05614 Da. chemexper.com

In a mass spectrum, the molecular ion peak [M]⁺ would be observed, and due to the presence of bromine, a characteristic isotopic pattern would be visible. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, which results in two peaks of almost equal intensity for the molecular ion ([M]⁺ and [M+2]⁺).

Fragmentation patterns provide further structural information. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (–OH, M-17) and the loss of the entire carboxyl group (–COOH, M-45). libretexts.org The indole ring itself is relatively stable, leading to prominent aromatic fragment ions. libretexts.org

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Ion | m/z (mass-to-charge ratio) | Relative Intensity | Interpretation |

| [M]⁺ | ~240/242 | High | Molecular ion (presence of Br isotopes) |

| [M-OH]⁺ | ~223/225 | Moderate | Loss of hydroxyl radical |

| [M-COOH]⁺ | ~195/197 | Moderate | Loss of carboxyl group |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound would display several characteristic absorption bands.

The most prominent features would be associated with the carboxylic acid group. A very broad O-H stretching band is expected in the region of 3300–2500 cm⁻¹, which often overlaps with the C-H stretching vibrations. libretexts.orgspectroscopyonline.com The carbonyl (C=O) stretching vibration of the carboxylic acid typically appears as a strong, sharp peak between 1760 and 1690 cm⁻¹. libretexts.orgyoutube.com Hydrogen bonding in the solid state, often leading to dimer formation, can broaden the O-H stretch and shift the C=O stretch to a lower frequency. spectroscopyonline.com

Other key absorptions include the N-H stretch of the indole ring (around 3300-3500 cm⁻¹), C-O stretching (1320–1210 cm⁻¹), and C-H stretching and bending vibrations for the aromatic ring. libretexts.orgpressbooks.pub

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Characteristic Absorption (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 3300–2500 | Strong, very broad |

| Indole | N-H stretch | 3500–3300 | Medium, sharp |

| Aromatic | C-H stretch | 3100–3000 | Medium |

| Carboxylic Acid | C=O stretch | 1760–1690 | Strong, sharp |

| Aromatic | C=C stretch | 1600–1450 | Medium to weak |

| Carboxylic Acid | C-O stretch | 1320–1210 | Strong |

| Aromatic | C-H bend | 900–675 | Strong |

| Aryl Halide | C-Br stretch | ~600-500 | Medium to strong |

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

For this compound, a crystal structure would likely reveal a planar indole ring system. In the solid state, carboxylic acids typically form hydrogen-bonded dimers, where the carboxyl groups of two molecules interact via strong O-H···O=C hydrogen bonds. Additionally, the N-H group of the indole ring can act as a hydrogen bond donor, and the carbonyl oxygen can act as an acceptor, leading to a complex network of intermolecular interactions that dictate the crystal packing. The bromine atom could also participate in halogen bonding interactions.

Biological and Pharmacological Investigations of 4 Bromo 1h Indole 6 Carboxylic Acid Derivatives

Anticancer and Antiproliferative Research

Cytotoxicity against Cancer Cell Lines

A significant body of research has focused on the anticancer properties of these indole (B1671886) derivatives, particularly their ability to kill cancer cells. nih.gov Various derivatives have demonstrated marked cytotoxicity against a range of human cancer cell lines.

For instance, two main classes of indole-6-carboxylic acid derivatives, hydrazone and oxadiazole derivatives, have been synthesized to target EGFR and VEGFR-2, respectively. nih.govresearchgate.net These compounds have shown potent antiproliferative activity. nih.gov One study highlighted a carbothioamide derivative, 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide, which effectively inhibited the proliferation of A549 lung cancer cells with an IC50 value of 45.5 µg/mL. waocp.orgnih.govresearchgate.net Another derivative, 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide, also showed significant inhibition of the A549 lung cancer cell line with an IC50 of 14.4 µg/mL. researchgate.netnih.gov

Further studies on newly synthesized indole-6-carboxylic acid derivatives revealed cytotoxicity against HCT-116, HeLa, and HT-29 cancer cell lines. nih.govresearchgate.net Specifically, compounds designed to target EGFR (like compound 4a) and VEGFR-2 (like compound 6c) proved to be the most effective cytotoxic agents against HepG2, HCT-116, and A549 cancer cell lines. nih.gov The presence of an aryl or heteroaryl fragment attached to a linker was identified as a requirement for the antitumor activity. nih.govresearchgate.net

Table 1: Cytotoxicity of 4-Bromo-1H-indole-6-carboxylic Acid Derivatives Against Various Cancer Cell Lines

| Derivative | Target | Cancer Cell Line | IC50 (µg/mL) | Reference |

| 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide | EGFR | A549 (Lung) | 45.5 | waocp.orgnih.gov |

| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | Not Specified | A549 (Lung) | 14.4 | researchgate.netnih.gov |

| Compound 3b | EGFR | HCT-116, HeLa, HT-29 | Not Specified | nih.gov |

| Compound 6e | VEGFR-2 | HCT-116, HeLa, HT-29 | Not Specified | nih.gov |

| Compound 4a | EGFR | HepG2, HCT-116, A549 | Potent | nih.gov |

| Compound 6c | VEGFR-2 | HepG2, HCT-116, A549 | Potent | nih.gov |

| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (6e) | Aurora A Kinase | MCF-7 (Breast) | 168.78 µM | mdpi.com |

Induction of Apoptosis Pathways

The cytotoxic effects of these indole derivatives are often mediated through the induction of apoptosis, or programmed cell death. Studies have shown that these compounds can arrest the cell cycle at specific phases and trigger apoptotic pathways.

For example, the most potent EGFR-targeting (compound 3b) and VEGFR-2-targeting (compound 6e) derivatives were found to arrest cancer cells in the G2/M phase of the cell cycle. nih.govresearchgate.net This cell cycle arrest is a common prelude to apoptosis. These compounds were also shown to induce the extrinsic apoptosis pathway. nih.govresearchgate.net Similarly, compounds 4a and 6c, which target EGFR and VEGFR-2 respectively, were also found to arrest cancer cells at the G2/M phase and induce the extrinsic apoptosis pathway. nih.gov

Another study on a quinazoline (B50416) derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (compound 6e), demonstrated that it could arrest the cell cycle of MCF-7 breast cancer cells at the G1 phase. mdpi.com This compound also induced cellular apoptosis, with a higher percentage of apoptotic cells (2.16%) compared to the control after 24 hours. mdpi.com These findings underscore the potential of these derivatives to act as effective anticancer agents by modulating critical cell cycle checkpoints and activating cell death mechanisms. mdpi.com

Antiangiogenic Properties

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Several derivatives of this compound have demonstrated significant antiangiogenic properties.

One study investigated the anti-angiogenic effects of 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide using a rat aorta angiogenesis assay. waocp.orgnih.gov The compound showed a dose-dependent inhibition of blood vessel growth, with an IC50 value of 56.9 µg/mL. waocp.orgnih.govresearchgate.net This antiangiogenic activity is likely related to its antiproliferative effect on Human Umbilical Vein Endothelial Cells (HUVECs), which are crucial for blood vessel formation, with an IC50 of 76.3 µg/mL. waocp.orgnih.gov

Another derivative, 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide, also exhibited potent anti-angiogenic activity with an IC50 of 15.4 µg/mL and a significant anti-proliferative effect on HUVEC cells (IC50 of 5.6 µg/mL). researchgate.netnih.gov The antiangiogenic effects of these compounds may be attributed to their ability to inhibit VEGF, a key signaling protein in angiogenesis, and their potent free radical scavenging activity. nih.govnih.gov

Antiviral Activities

The indole scaffold is a key component in various antiviral agents. pensoft.net Derivatives of bromo-indole carboxylic acids have been investigated for their potential to combat viral infections, including those caused by SARS-CoV-2 and HIV. pensoft.netnih.gov

In the search for treatments for COVID-19, a water-soluble derivative, the dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole, showed a reliable antiviral effect against SARS-CoV-2 in vitro. nih.govactanaturae.ru At a concentration of 52.0 μM, this compound completely inhibited the replication of the virus. nih.govactanaturae.ru It demonstrated high activity with an IC50 of 1.06 µg/mL and a high selectivity index of 78.6, meeting requirements for potential antiviral drug development. nih.govactanaturae.ru This compound was also found to suppress the formation of syncytium induced by the SARS-CoV-2 spike protein by 89%. nih.govactanaturae.ru

Furthermore, indole-based compounds have been developed as small molecule HIV-1 fusion inhibitors that target the glycoprotein (B1211001) gp41. nih.gov Structure-activity relationship (SAR) studies led to the optimization of a bisindole scaffold, resulting in compounds with submicromolar activity against HIV-1. nih.govacs.org One of the most active inhibitors, compound 6j, exhibited a binding affinity of 0.6 μM and an EC50 of 0.2 μM against both cell-cell fusion and live virus replication. nih.govacs.org

Antimicrobial Efficacy

Bromo-indole derivatives have also shown promise as antimicrobial agents. myskinrecipes.com They are being explored for their efficacy against various pathogens, including drug-resistant bacteria. pensoft.netnih.gov

One area of research focuses on inhibitors of bacterial cystathionine (B15957) γ-lyase (bCSE), an enzyme crucial for producing hydrogen sulfide (B99878) (H2S) in pathogenic bacteria like Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov Suppressing this enzyme enhances the bacteria's sensitivity to antibiotics. nih.gov Several 6-bromoindole (B116670) derivatives, including NL1, NL2, and NL3, have been identified as potent and selective bCSE inhibitors, acting as antibiotic potentiators. nih.gov

In another study, α,ω-di(indole-3-carboxamido)polyamine derivatives were synthesized and evaluated. mdpi.com 5-Bromo-substituted indole analogues were generally more broad-spectrum in their activity. mdpi.com One such analogue, 13b, was particularly effective against Staphylococcus aureus, Acinetobacter baumannii, and Cryptococcus neoformans with MIC values ≤ 0.28 µM. mdpi.com This compound also restored the activity of doxycycline (B596269) against P. aeruginosa. The mechanism of action is believed to involve the disruption of the bacterial membrane. mdpi.com

Structure-Activity Relationship (SAR) Analysis and Rational Drug Design

SAR analysis is crucial for optimizing the therapeutic properties of lead compounds. For this compound derivatives, SAR studies have provided valuable insights for rational drug design.

In the context of anticancer agents targeting EGFR and VEGFR-2, it was found that the presence of an aryl or heteroaryl fragment attached to a linker is essential for anti-tumor activity. nih.govresearchgate.net For derivatives targeting VEGFR-2, a chloro group at the 4-position of the aromatic ring showed the highest inhibitory activity. nih.gov

For HIV-1 fusion inhibitors, SAR studies on a bisindole scaffold defined the importance of shape, contact surface area, and molecular properties. nih.govacs.org These studies led to the development of 6-6' linked bisindole compounds with submicromolar activity. acs.org

In the development of allosteric modulators for the CB1 receptor, SAR studies of 1H-indole-2-carboxamides showed that inhibitory potency was enhanced by having a diethylamino group at the 4-position of the phenyl ring, a chloro or fluoro group at the C5 position of the indole ring, and short alkyl groups at the C3 position. nih.gov

Computational Modeling and Molecular Docking for Ligand-Target Interactions

Computational tools like molecular docking are instrumental in understanding how these derivatives interact with their biological targets at a molecular level, guiding the design of more potent and selective inhibitors. researchgate.net

Molecular docking studies for anticancer derivatives have elucidated their binding patterns within the active sites of EGFR and VEGFR-2 tyrosine kinases. nih.govresearchgate.netnih.gov These in silico studies helped in identifying the most promising candidates for synthesis and in vitro testing, such as compounds 4a and 6c, which showed the best fit within the active sites of their respective targets. nih.gov

For the Aurora A kinase inhibitor, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (compound 6e), molecular docking revealed significant binding into the main pocket of the enzyme and potential interactions with key amino acid residues. mdpi.com In the realm of antimicrobial research, docking studies have been used to investigate the interaction of pyrazine (B50134) derivatives with DNA gyrase, a key bacterial enzyme, to understand their inhibitory potential. mdpi.com These computational approaches are invaluable for predicting binding affinities and guiding the rational design of new, more effective therapeutic agents. nih.govnih.gov

Biochemical Research Applications beyond Direct Therapeutic Potential

Derivatives of this compound are not only investigated for their direct therapeutic efficacy but also serve as versatile tools in fundamental biochemical and biomedical research. Their unique chemical properties make them valuable as intermediates in the synthesis of complex molecules and as probes for studying biological processes at the molecular level.

One of the significant applications of these derivatives is in the development of fluorescent probes for cellular imaging and for studying the dynamics of biological macromolecules like DNA and RNA. For instance, 4-carboxyindole derivatives have been incorporated into nucleosides to create fluorescent analogues. These probes are instrumental in research focused on DNA and RNA applications, allowing for the investigation of their structure, function, and interactions with other molecules. A notable example is the synthesis of 1-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-indole-4-carboxylic acid, a fluorescent nucleoside analogue, which is synthesized from indole precursors and serves as a tool to explore the properties of nucleic acids. nih.gov

The brominated indole scaffold is also a key building block in the synthesis of compounds used to investigate protein-protein interactions and enzyme activity. The bromine atom's balance of reactivity and stability makes it particularly suitable for cross-coupling reactions, a common method for constructing complex organic molecules for biochemical studies. For example, 4-bromoindole (B15604) is utilized as a precursor in the synthesis of molecules designed to probe the active sites of enzymes or the interfaces of protein complexes.

Furthermore, derivatives of bromoindoles are employed in the study of enzyme mechanisms, even when the ultimate goal is not the development of a therapeutic drug. By designing and synthesizing specific inhibitors or ligands based on the this compound structure, researchers can elucidate the catalytic mechanisms of enzymes and understand their roles in metabolic pathways. This foundational knowledge is crucial for the broader understanding of cellular biology and disease pathology.

The table below summarizes key derivatives of bromo-indole carboxylic acids and related compounds that have been synthesized for biochemical research purposes, highlighting their role as research tools.

| Compound Name | Application/Significance |

| 1-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-indole-4-carboxylic acid | Fluorescent nucleoside analogue for DNA and RNA studies. nih.gov |

| 4-Bromoindole | Intermediate for synthesizing fluorescent probes and tools for studying protein interactions. |

| 4-Bromo-1-methyl-1H-indole-6-carboxylic acid | A specific derivative available for synthetic and research applications. |

| 6-Bromo-1H-indole-4-carboxylic acid | A structural isomer used as a building block in chemical biology. |

| 4-Bromo-6-chloro-1H-indole-2-carboxylic acid | A di-halogenated indole derivative for synthetic diversification. |

These applications underscore the importance of this compound and its derivatives as foundational components in the toolkit of modern biochemical research, enabling discoveries that extend beyond direct pharmacological intervention.

Role in Materials Science and Agrochemical Research

Utilization as a Synthetic Building Block for Functional Materials

The inherent structure of 4-Bromo-1H-indole-6-carboxylic acid makes it a significant building block for the synthesis of functional materials. The indole (B1671886) nucleus is an electron-rich heterocyclic system that is a common feature in many organic electronic materials, while the bromo- and carboxylic acid- functionalities serve as reactive handles for polymerization and molecular engineering.

While direct research on this compound for specific materials is emerging, the potential can be inferred from related bromo-indole structures. For instance, derivatives of indigo (B80030), a molecule structurally related to indole, have been explored for applications in organic electronics. The synthesis of 6,6'-dibromoindigo, for example, starts from a substituted bromo-nitroaromatic precursor, highlighting a pathway where bromo-substituted aromatic rings are key components in creating functional dyes. acs.org The presence of strong intermolecular hydrogen bonds in such systems, often involving carbonyl and N-H groups similar to those in indole derivatives, leads to highly ordered crystalline structures with low solubility, a desirable trait for pigments and stable organic semiconductors. acs.org

The carboxylic acid group on this compound offers a prime site for creating polymers and other macromolecules. Carboxylic acids are one of the most widely used functional groups for building complex molecular scaffolds and for the synthesis of compound libraries, largely due to the reliability of amide bond formation. nih.gov This allows the indole unit to be incorporated into polyamide or polyester (B1180765) chains, potentially creating polymers with unique optical or electronic properties derived from the indole core. Furthermore, the bromine atom can be used in various cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira couplings) to link the indole unit to other aromatic systems, thereby extending the π-conjugation and tuning the electronic and photophysical properties of the resulting material. This dual functionality makes it a highly adaptable component for creating a diverse range of functional organic materials.

Exploration in Agrochemical Development

The indole structure is central to a class of plant hormones known as auxins, with indole-3-acetic acid (IAA) being the most common natural auxin that regulates plant growth. researchgate.net This has made the indole scaffold a prime target for the development of synthetic auxin-mimic herbicides. These synthetic compounds are designed to be more stable than natural IAA, leading to uncontrolled growth and eventual death in susceptible weed species. researchgate.net

Research into new herbicides has explored derivatives of indole-3-carboxylic acid as potential antagonists of the auxin receptor protein TIR1. researchgate.netnih.gov In a notable study, various α-substituted indole-3-acetic acids were synthesized to probe their herbicidal activity. One of the key starting materials for creating a range of these potential herbicides was 6-bromo-1H-indole . researchgate.net The synthesis involved reacting 6-bromo-1H-indole with other reagents to create more complex molecules that were then tested for their biological activity. researchgate.net This demonstrates that the bromo-indole core is a viable and recognized starting point for generating novel compounds with herbicidal potential. The rationale is that the bromo-substituent can influence the molecule's electronic properties and its ability to bind to the target protein, potentially leading to enhanced activity or a broader spectrum of weed control.

Beyond herbicides, indole derivatives are investigated for their antimicrobial properties, which is relevant for developing fungicides and bactericides to protect crops. For example, derivatives of 6-bromoindole (B116670) have been synthesized as inhibitors of bacterial cystathionine (B15957) γ-lyase (bCSE), an enzyme crucial for producing hydrogen sulfide (B99878) in pathogenic bacteria like Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov By inhibiting this enzyme, the bacteria's sensitivity to antibiotics—and potentially other stressors—is significantly increased. nih.gov The synthesis of these inhibitors, such as (2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1), uses 6-bromoindole as the foundational building block. nih.gov This line of research underscores the potential of bromo-indole carboxylic acids, including the 4-bromo-6-carboxy isomer, as precursors for new agrochemicals aimed at controlling bacterial plant diseases.

The development of fungicides to combat phytopathogens like Fusarium oxysporum, which causes vascular wilt in numerous crops, is a critical area of agrochemical research. While many existing fungicides like benzimidazoles are used, there is a constant need for new compounds due to rising pathogen resistance. The demonstrated biological activity of bromo-indole derivatives in other contexts suggests that this compound and its derivatives could be promising candidates for screening and development as novel antifungal agents.

Interactive Data Tables

Table 1: Properties of Investigated Bromo-Indole Derivatives in Agrochemical Research

| Compound/Precursor | Target Application | Mechanism of Action / Role | Research Finding |

| 6-Bromo-1H-indole | Herbicide Development | Precursor for potential auxin receptor (TIR1) antagonists. | Used as a key starting material to synthesize a series of novel indole-3-carboxylic acid derivatives for herbicidal activity screening. researchgate.net |

| 6-Bromoindole | Antibacterial/Bactericide Development | Precursor for inhibitors of bacterial cystathionine γ-lyase (bCSE). | Successfully used to synthesize potent bCSE inhibitors, which can enhance the susceptibility of pathogenic bacteria to other treatments. nih.gov |

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies for 4-Bromo-1H-indole-6-carboxylic acid

The efficient and environmentally conscious synthesis of this compound and its derivatives is a critical first step towards their widespread application. Current synthetic strategies often rely on classical methods that may involve harsh reaction conditions or the use of hazardous reagents. Future research will likely focus on the development of more sustainable and atom-economical synthetic routes.

Key areas of development include:

Catalyst-Free and Greener Approaches: Inspired by the broader trends in organic synthesis, researchers are likely to explore catalyst-free methods, such as those utilizing microwave irradiation or ultrasonic assistance, to accelerate reactions and reduce energy consumption. The use of greener solvents, such as water or bio-based solvents, will also be a priority. For instance, iron-catalyzed additions of carboxylic acids to alkenes represent a move towards more sustainable ester synthesis. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions are a powerful tool for the functionalization of indole (B1671886) rings. Future work will likely adapt these methods for the specific synthesis of this compound derivatives, allowing for the introduction of a wide range of substituents at various positions on the indole nucleus. orgsyn.org

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, scalability, and reaction control. The application of flow chemistry to the synthesis of this compound could lead to more efficient and reproducible production methods.

Enzymatic and Biocatalytic Methods: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. Biocatalytic approaches could offer highly selective and environmentally friendly routes to this compound and its chiral derivatives.

A comparative table of potential synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Greener Friedel-Crafts Analogs | Reduced use of hazardous Lewis acids, milder reaction conditions. | Catalyst stability and recyclability, substrate scope limitations. |

| Palladium-Catalyzed Annulation | High efficiency and flexibility for creating functionalized indoles. orgsyn.org | Cost of palladium catalysts, removal of residual metal from the final product. |

| Catalyst-Free Methods | Environmentally benign, simplified purification procedures. | May require higher temperatures or longer reaction times, lower yields for complex substrates. |

| Flow Chemistry | Enhanced safety, precise control over reaction parameters, easy scalability. | Initial setup cost, potential for clogging with solid byproducts. |

Identification of New Biological Targets and Therapeutic Applications of its Derivatives

The indole nucleus is a well-established pharmacophore found in numerous biologically active compounds. The unique substitution pattern of this compound provides a foundation for the design of novel therapeutic agents. By derivatizing the carboxylic acid group and modifying the indole core, a vast chemical space can be explored for potential drug candidates.

Emerging therapeutic applications for derivatives of this compound could include:

Anticancer Agents: Derivatives of indole-6-carboxylic acid have shown promise as multi-target antiproliferative agents, for instance, by targeting receptor tyrosine kinases like EGFR and VEGFR-2. researchgate.net The bromo substituent on the 4-position of the indole ring can be strategically utilized to enhance binding affinity and selectivity for specific cancer-related protein targets. Further research into indole-2-carboxamides has also shown potential for treating pediatric brain cancer. nih.gov

Antimicrobial Agents: The indole scaffold is a component of various natural and synthetic antimicrobial compounds. Derivatives of this compound could be investigated for their activity against a range of pathogens, including drug-resistant bacteria and fungi. For example, derivatives of 6-bromoindole (B116670) have been developed as inhibitors of bacterial cystathionine (B15957) γ-lyase, which could enhance the efficacy of existing antibiotics. nih.gov

Antiviral Therapies: Indole derivatives have been successfully developed as antiviral agents. A notable example is the development of indole-2-carboxylic acid derivatives as potent inhibitors of HIV-1 integrase. nih.gov The this compound scaffold could be similarly explored for the development of new antiviral drugs.

Neurological Disorders: The indole ring is structurally related to the neurotransmitter serotonin. This suggests that derivatives of this compound could be designed to interact with targets in the central nervous system and may have applications in the treatment of neurological and psychiatric disorders.

| Potential Therapeutic Area | Example Biological Target(s) | Rationale for this compound Derivatives |

| Oncology | EGFR, VEGFR-2, 14-3-3η protein researchgate.netnih.gov | The indole-6-carboxylic acid moiety has shown anti-proliferative activity. The bromo group can enhance target engagement. |

| Infectious Diseases | Bacterial cystathionine γ-lyase, HIV-1 integrase nih.govnih.gov | The bromoindole core is a known antibacterial and antiviral pharmacophore. |

| Neurology | Serotonin receptors, other CNS targets | The indole nucleus is a key structural motif in neuroactive compounds. |

Advanced Computational Approaches for Predictive Modeling and Optimization in Drug Discovery

In silico methods are indispensable tools in modern drug discovery, enabling the rapid screening of virtual compound libraries and the prediction of their biological activities and pharmacokinetic properties. For a relatively unexplored molecule like this compound, computational approaches can provide crucial insights and guide synthetic efforts.

Future research will heavily rely on:

Molecular Docking and Virtual Screening: These techniques will be used to predict the binding modes of this compound derivatives to the active sites of various biological targets. This will help in prioritizing compounds for synthesis and biological evaluation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This will allow for the prediction of the activity of novel, unsynthesized derivatives of this compound.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how a ligand interacts with its target protein over time, offering a more realistic representation of the binding process and helping to refine the design of more potent inhibitors.

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. This early assessment of drug-likeness can help to avoid costly failures in later stages of drug development.

| Computational Technique | Application in this compound Research | Expected Outcome |

| Molecular Docking | Predicting binding affinity and orientation in target proteins. nih.gov | Identification of high-priority derivatives for synthesis. |

| QSAR | Establishing a correlation between structural features and biological activity. | Predictive models to guide the design of more potent compounds. |

| Molecular Dynamics | Simulating the dynamic interactions between derivatives and their targets. | Understanding the stability of ligand-protein complexes and refining binding hypotheses. |

| ADMET Prediction | In silico assessment of pharmacokinetic and toxicity profiles. | Early identification of compounds with favorable drug-like properties. |

Integration into Interdisciplinary Research for Diverse Applications

Beyond its potential in medicine, the unique electronic and structural properties of this compound make it an attractive candidate for applications in materials science and other interdisciplinary fields. The ability to functionalize both the carboxylic acid group and the indole ring opens up avenues for the creation of novel materials with tailored properties.

Emerging interdisciplinary research areas include:

Organic Electronics: Indole-based compounds have been investigated for their use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells. The bromine atom in this compound can be used as a handle for further functionalization to tune the electronic properties of the resulting materials. The study of hydrogen-bonded semiconductors like indigo (B80030) derivatives suggests potential for creating stable organic electronic materials. acs.org

Chemical Sensors: The indole ring can participate in various non-covalent interactions, making it a suitable platform for the development of chemical sensors. Derivatives of this compound could be designed to selectively bind to specific analytes, leading to a detectable change in their optical or electronic properties.

Functional Polymers and Materials: The carboxylic acid group allows for the incorporation of this compound into polymer chains through ester or amide linkages. This could lead to the development of new functional polymers with unique optical, electronic, or biological properties.

Q & A

Q. Optimization Strategies :

- Monitor reaction progress via TLC or HPLC to isolate intermediates.

- Adjust solvent polarity (e.g., DMF vs. THF) to improve bromination regioselectivity.

- Use protecting groups (e.g., tert-butyl esters) to prevent side reactions during oxidation .

Q. Table 1: Synthetic Route Comparison

| Step | Reagents/Conditions | Yield Range | Key Challenges |

|---|---|---|---|

| Indole Formation | Pd(OAc)₂, CuI, PPh₃, 80°C | 40–60% | Byproduct formation |

| Bromination | NBS, DMF, 0°C | 55–75% | Positional selectivity |

| Oxidation | KMnO₄, H₂SO₄, H₂O, reflux | 60–80% | Over-oxidation to CO₂ |

Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

Basic Research Focus

A multi-technique approach ensures structural validation:

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and carboxylic acid protons (broad δ 12–14 ppm). The bromine atom causes deshielding of adjacent carbons (~10 ppm upfield shift) .

- IR Spectroscopy : Confirm carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680–1720 cm⁻¹).

- X-ray Crystallography : Resolve hydrogen-bonding networks (e.g., O–H⋯O dimers) and dihedral angles between functional groups .

Q. Table 2: Spectroscopic Signatures

| Technique | Key Peaks/Features | Diagnostic Utility |

|---|---|---|

| ¹H NMR | δ 7.8 (H-7), δ 12.3 (COOH) | Regiochemistry confirmation |

| ¹³C NMR | δ 165 (C=O), δ 115 (C-Br) | Functional group identification |

| X-ray | O–H⋯O (2.60–2.70 Å) | Solid-state packing analysis |

How should researchers resolve contradictions between computational predictions and experimental data regarding the reactivity of this compound?

Advanced Research Focus

Discrepancies often arise from solvent effects, implicit vs. explicit solvation models, or incomplete conformational sampling. Mitigation strategies:

Benchmark Computational Methods : Compare DFT (B3LYP) vs. MP2 calculations to assess electron correlation effects on bromine’s electronic environment .

Experimental Validation : Repeat reactions under inert atmospheres to rule out oxidative side reactions.

Data Transparency : Document raw computational inputs (e.g., basis sets, solvation parameters) and experimental replicates to enable cross-validation .

What strategies are recommended for overcoming low yields in the bromination step during the synthesis of this compound derivatives?

Advanced Research Focus

Low yields may stem from competing electrophilic aromatic substitution (EAS) at alternative positions or bromine scavenging:

- Directing Groups : Install temporary electron-withdrawing groups (e.g., nitro) at the 6-position to steer bromination to the 4-position .

- Catalytic Systems : Use Lewis acids (e.g., FeCl₃) to enhance EAS selectivity.

- In Situ Quenching : Add Na₂S₂O₃ post-reaction to neutralize excess bromine and prevent degradation .

How can hydrogen bonding patterns in this compound crystals be systematically analyzed to predict solid-state reactivity?

Advanced Research Focus

Leverage X-ray crystallography and computational topology:

SHELX Refinement : Use SHELXL for high-resolution structure determination, focusing on O–H⋯O and N–H⋯O interactions (Table 1 in ).

Hirshfeld Surface Analysis : Map intermolecular contacts to identify dominant interactions (e.g., π-stacking vs. H-bonding).

Reactivity Prediction : Correlate H-bond strength (bond lengths < 2.8 Å) with susceptibility to thermal or photochemical degradation .

What are the critical parameters for successful crystallization of this compound, and how can polymorphism be assessed?

Basic Research Focus

Crystallization success depends on solvent choice, temperature gradients, and nucleation control:

- Solvent Screening : Use mixed solvents (e.g., EtOH/H₂O) to balance solubility and polarity.

- Polymorphism Detection : Perform PXRD on multiple batches and compare with single-crystal data to identify polymorphic forms .

- SHELXTL Workflow : Employ the Bruker SHELXTL suite for phase identification and refinement of twinned crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。